

Mass Spectrometry of 9-(4-Nitrophenyl)-9H-carbazole: A Comparative Guide

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Compound of Interest

Compound Name: 9-(4-Nitrophenyl)-9H-carbazole

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This guide provides a comparative analysis of the mass spectrometry of **9-(4-Nitrophenyl)-9H-carbazole** and its structural analogues, 9-Phenyl-9H-carbazole and 4-Nitrobiphenyl. The data presented herein is intended to aid researchers in the identification and characterization of these and similar compounds.

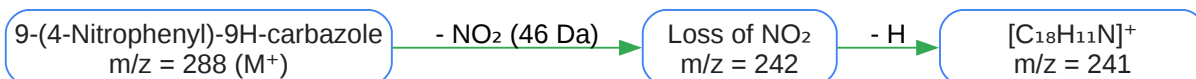
Quantitative Data Summary

The following table summarizes the key mass-to-charge ratio (m/z) values and their relative intensities observed in the electron ionization mass spectra of the target compound and its alternatives.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key m/z Values (Relative Intensity %)
9-(4-Nitrophenyl)-9H-carbazole	C ₁₈ H ₁₂ N ₂ O ₂	288.29	288 (M ⁺ , 100%), 242 (30%), 241 (25%)[1]
9-Phenyl-9H-carbazole	C ₁₈ H ₁₃ N	243.30	243 (M ⁺ , 100%), 167 (10%)
4-Nitrobiphenyl	C ₁₂ H ₉ NO ₂	199.21	199 (M ⁺ , 90%), 169 (61%), 153 (40%), 152 (100%), 141 (48%)

Fragmentation Pathway Analysis

The fragmentation of **9-(4-Nitrophenyl)-9H-carbazole** under electron ionization typically proceeds through the loss of the nitro group and subsequent rearrangements. The primary fragmentation pathways are visualized below.

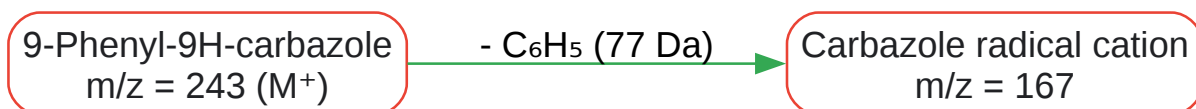


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Caption: Proposed fragmentation pathway of **9-(4-Nitrophenyl)-9H-carbazole**.

Comparison with Alternatives

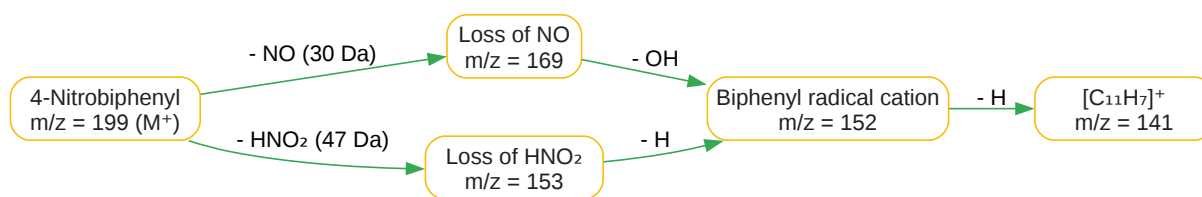
The mass spectrum of 9-Phenyl-9H-carbazole is characterized by a stable molecular ion at m/z 243. The primary fragmentation involves the cleavage of the C-N bond, leading to the formation of the carbazole radical cation at m/z 167.



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Caption: Fragmentation of 9-Phenyl-9H-carbazole.

In contrast, 4-Nitrobiphenyl fragmentation is dominated by the loss of the nitro group and cleavage of the biphenyl linkage. The base peak at m/z 152 corresponds to the biphenyl radical cation.



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Caption: Fragmentation pathways of 4-Nitrobiphenyl.

Experimental Protocols

The following is a general experimental protocol for the analysis of the aforementioned compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

- Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane or methanol.
- Perform serial dilutions to achieve a final concentration of approximately 10 $\mu\text{g/mL}$.
- Transfer the final solution to a 2 mL autosampler vial.

2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless injector, operated in splitless mode.

- Injector Temperature: 280 °C
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp 1: Increase to 250 °C at a rate of 15 °C/min, hold for 5 minutes.
 - Ramp 2: Increase to 300 °C at a rate of 10 °C/min, hold for 10 minutes.
- Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 50-500
- Scan Speed: 1000 amu/s
- Transfer Line Temperature: 290 °C

4. Data Analysis:

- The resulting mass spectra are analyzed to identify the molecular ion and major fragment ions.
- Fragmentation patterns are compared with known literature values and spectral libraries (e.g., NIST) for compound identification.

This guide provides a foundational understanding of the mass spectrometric behavior of **9-(4-Nitrophenyl)-9H-carbazole** and its comparison with relevant alternatives. Researchers can utilize this information for the unambiguous identification and characterization of these compounds in various matrices.

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References

- 1. 9H-Carbazole, 9-phenyl- [webbook.nist.gov]
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